![molecular formula C21H26N2O3S B2467839 N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide CAS No. 955225-13-5](/img/structure/B2467839.png)
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide
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Overview
Description
“N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide” is an organic compound. It is a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), which is an important structural motif of various natural products and therapeutic lead compounds . THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds .
Synthesis Analysis
The synthesis of THIQ derivatives has garnered significant attention in recent years . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Chemical Reactions Analysis
The chemical reactions involving THIQ derivatives often involve the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .Scientific Research Applications
- Synthesis and Cytotoxicity : Researchers have synthesized 1-substituted N-tosyl-1,2,3,4-tetrahydroisoquinoline analogs and evaluated their cytotoxicity. These compounds displayed varying levels of cytotoxicity against cancer cell lines, with some showing promising activity .
- Natural Sources : Isoquinoline alkaloids, including tetrahydroisoquinolines, are prevalent in natural sources. These compounds exhibit diverse pharmacological properties, such as anticancer, antimicrobial, antimalarial, and anti-HIV activities .
- Biological Studies : Researchers have investigated the biological activities of tetrahydroisoquinolines based on their sulfonamide moieties. These compounds have shown promise as inhibitors of enzymes and receptors .
- Quantitative Structure-Activity Relationship (QSAR) : QSAR studies revealed important descriptors related to cytotoxicity. Parameters like total symmetry index (Gu), 3D-MoRSE, and 3D Petitjean index (PJI3) were crucial in predicting cytotoxic effects .
- Compound Insights : The most potent cytotoxic compound (4k) had the highest Gu value, while inactive analogs (e.g., 4d) had lower Gu values. Additionally, molecular mass influenced cytotoxicity .
- Azapentalenes : The compound’s azido group, when substituted ortho to the pyrazole, has been used in the synthesis of azapentalenes .
- Ring Closure Reactions : Ring closure via displacement of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole forms these azapentalenes .
- Biological Activities : Tetrahydroisoquinolines have been investigated for their effects on neurodegenerative disorders. Their diverse biological activities make them interesting candidates for further study .
- Matrix Metalloproteinase Inhibition : Some tetrahydroisoquinolines may act as matrix metalloproteinase inhibitors, which are relevant in cancer and tissue remodeling .
- Carbonic Anhydrase Inhibition : Certain analogs have shown carbonic anhydrase inhibitory activity .
- Bradykinin-1 Antagonism : Tetrahydroisoquinolines have been explored as bradykinin-1 antagonists .
Anticancer Activity
Isoquinoline Scaffold
Pharmacophore Exploration
Synthetic Applications
Neurodegenerative Disorders
Other Potential Applications
Future Directions
Mechanism of Action
Target of Action
It’s known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a structural motif in this compound, are key fragments of a diverse range of alkaloids and bioactive molecules . N-benzyl THIQs, for instance, are known to function as antineuroinflammatory agents .
Mode of Action
Thiq derivatives have been shown to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The compound’s interaction with its targets likely involves the formation of C(1)-substituted derivatives, which can act as precursors for various alkaloids displaying multifarious biological activities .
Biochemical Pathways
Given the biological activities of thiq derivatives, it’s plausible that the compound may influence pathways related to neuroinflammation and other neurological disorders .
Result of Action
Given the known biological activities of thiq derivatives, it’s likely that the compound may have potential therapeutic effects against various infective pathogens and neurodegenerative disorders .
properties
IUPAC Name |
2,2-dimethyl-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-15-5-9-19(10-6-15)27(25,26)23-12-11-16-7-8-18(13-17(16)14-23)22-20(24)21(2,3)4/h5-10,13H,11-12,14H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYKMNCYQHEOGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide |
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